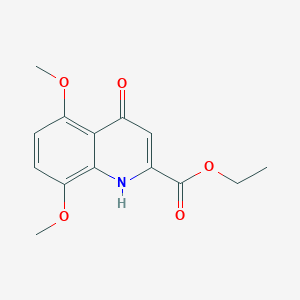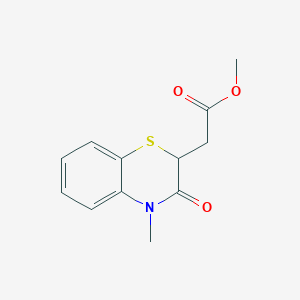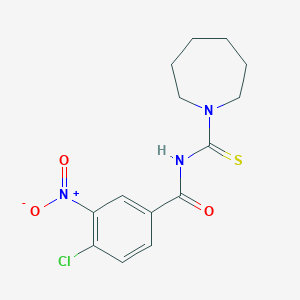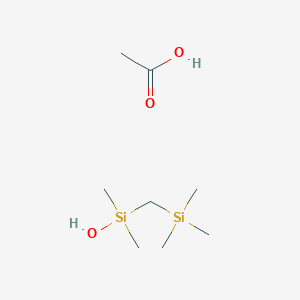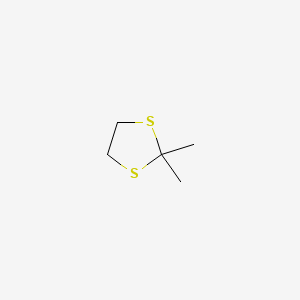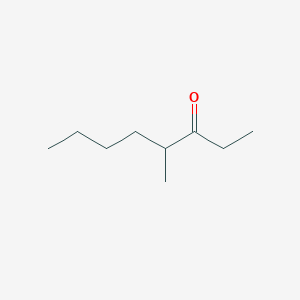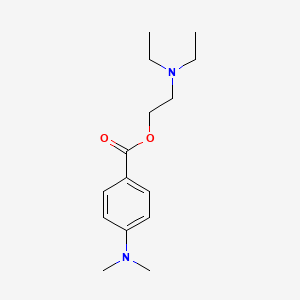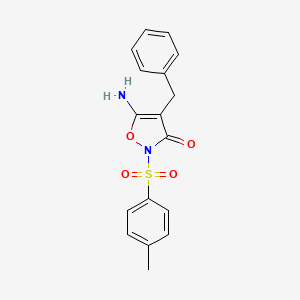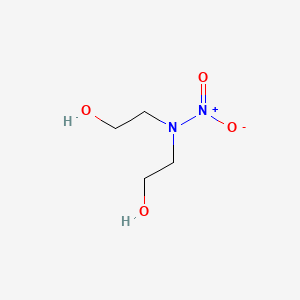
1,1',1''-Methanetriyltris(3,4-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, where a central methane carbon is bonded to three 3,4-dimethoxybenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the methylene group from formaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated and acylated aromatic compounds.
Applications De Recherche Scientifique
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings can engage in π-π stacking interactions, further contributing to its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethoxybenzene
- 1,4-Dimethoxybenzene
- 1,2-Dimethoxybenzene
Uniqueness
1,1’,1’'-Methanetriyltris(3,4-dimethoxybenzene) is unique due to its trimeric structure, where three 3,4-dimethoxybenzene units are connected through a central methane carbon. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5450-52-2 |
|---|---|
Formule moléculaire |
C25H28O6 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
4-[bis(3,4-dimethoxyphenyl)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C25H28O6/c1-26-19-10-7-16(13-22(19)29-4)25(17-8-11-20(27-2)23(14-17)30-5)18-9-12-21(28-3)24(15-18)31-6/h7-15,25H,1-6H3 |
Clé InChI |
RNQOVAGRSMEMIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


